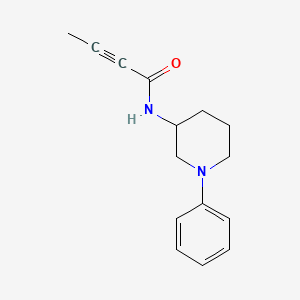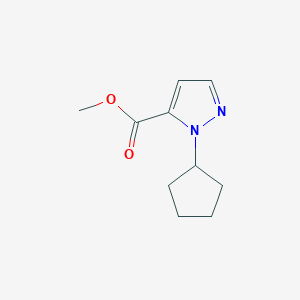
N1-(3-chloro-2-methylphenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-chloro-2-methylphenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide, also known as CTOP, is a small molecule antagonist of the mu-opioid receptor (MOR). It is a promising tool for studying the role of the MOR in pain, addiction, and other physiological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A novel synthetic approach for the formation of oxalamides, including compounds structurally related to N1-(3-chloro-2-methylphenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide, has been developed. This method involves the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes, leading to high-yielding synthesis of both di- and mono-oxalamides. This process provides a new pathway for creating anthranilic acid derivatives and oxalamides, indicating potential applications in synthesizing complex organic molecules for scientific research (Mamedov et al., 2016).
Coordination Chemistry and Properties
Research on phenylmercury(II) β-oxodithioester complexes has revealed that the coordination environment and properties of these compounds can be significantly influenced by their ligand frameworks. This study demonstrates the impact of substituents on the ligands, affecting the coordination preference and introducing variations in the properties of the complexes. Such findings highlight the role of molecular structure in dictating the coordination chemistry and the potential applications of these complexes in materials science and catalysis (Rajput et al., 2015).
Antimicrobial Potential
A series of compounds incorporating quinazolinone and thiazolidinone moieties have been synthesized and evaluated for their antimicrobial properties. These compounds, similar in complexity to N1-(3-chloro-2-methylphenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide, have shown potential as antimicrobial agents against various bacterial and fungal strains. The structural characterization and biological activity assessment of these compounds underscore their potential application in developing new antimicrobial agents (Desai et al., 2011).
Eigenschaften
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-(3-hydroxy-3-thiophen-3-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-10-12(17)3-2-4-13(10)19-16(22)15(21)18-7-5-14(20)11-6-8-23-9-11/h2-4,6,8-9,14,20H,5,7H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAYGLZXFZOOFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-2-methylphenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-dimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2442382.png)
![1-{3-[(5-bromo-1-propionyl-2,3-dihydro-1H-indol-6-yl)sulfonyl]propanoyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2442385.png)
![methyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2442386.png)
![1-{[(Propan-2-yl)carbamoyl]methyl}cyclopentane-1-carboxylic acid](/img/structure/B2442387.png)
![4-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]morpholine](/img/structure/B2442388.png)

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B2442391.png)
![methyl 5-((3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate](/img/structure/B2442393.png)
![1-((1R,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2442394.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-isopropylphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2442396.png)

![(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one](/img/structure/B2442403.png)